L-N-methylammodendrine
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Overview
Description
L-N-methylammodendrine is a naturally occurring alkaloid found in certain species of the Lupinus plant. It is a chiral compound, meaning it exists in two enantiomeric forms: D-N-methylammodendrine and this compound. These enantiomers have distinct optical rotations and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-N-methylammodendrine can be synthesized from its precursor, ammodendrine. The synthetic route involves a peptide coupling reaction with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers, which are then separated by preparative high-performance liquid chromatography (HPLC). The pure L-ammodendrine enantiomer is obtained by Edman degradation, followed by methylation to produce this compound .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial purposes, involving large-scale peptide coupling reactions and chromatographic separations .
Chemical Reactions Analysis
Types of Reactions
L-N-methylammodendrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor, ammodendrine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ammodendrine.
Substitution: Various substituted ammodendrine derivatives.
Scientific Research Applications
L-N-methylammodendrine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its potential as a natural insecticide.
Medicine: Research is ongoing to investigate its pharmacological properties, including its potential as an anti-cancer agent.
Industry: It is used in the development of chiral catalysts and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of L-N-methylammodendrine involves its interaction with specific molecular targets. It binds to certain receptors in the nervous system, leading to alterations in neurotransmitter release and signal transduction pathways. This interaction can result in various physiological effects, including neurotoxicity at high doses .
Comparison with Similar Compounds
Similar Compounds
Isoammodendrine: Another alkaloid with a similar structure but different stereochemistry.
N’-Methylammodendrine: A structural isomer with a different position of the methyl group.
Anabasamine: A related alkaloid with similar biological activities.
Uniqueness
L-N-methylammodendrine is unique due to its specific chiral configuration, which imparts distinct optical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-[5-[(2S)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m0/s1 |
InChI Key |
SWGUPFWFYUMIGH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N1CCCC(=C1)[C@@H]2CCCCN2C |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2C |
Origin of Product |
United States |
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